molecular formula C24H28O6 B273492 2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B273492
M. Wt: 412.5 g/mol
InChI Key: GNVROOOHJPJAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, also known as BDMC, is a synthetic compound that has been extensively studied for its potential biological applications. BDMC has been found to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. In

Mechanism of Action

The exact mechanism of action of 2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity through the modulation of various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help to protect cells from oxidative damage. This compound has also been found to possess anti-inflammatory activity, which can help to reduce inflammation in the body. In addition, this compound has been found to possess anticancer activity, which can help to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. In addition, this compound has been extensively studied, and its biological activities are well documented.
However, there are also some limitations for lab experiments using this compound. One limitation is that the exact mechanism of action of this compound is not yet fully understood. This can make it challenging to design experiments to study its biological activities. In addition, this compound has been found to possess cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one. One area of research is to further elucidate the mechanism of action of this compound. This can help to identify new targets for cancer therapy and other diseases. Another area of research is to explore the potential of this compound as a therapeutic agent in animal models of cancer and other diseases. In addition, research can be conducted to optimize the synthesis of this compound and to develop new derivatives with improved biological activities.

Synthesis Methods

2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-ylacetic acid with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained after purification by column chromatography.

Scientific Research Applications

2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-yl-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H28O6/c1-23(2)8-14(25)21(15(26)9-23)20(13-5-6-18-19(7-13)30-12-29-18)22-16(27)10-24(3,4)11-17(22)28/h5-7,20-22H,8-12H2,1-4H3

InChI Key

GNVROOOHJPJAAL-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.